molecular formula C20H17N3O4 B12194240 1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- CAS No. 1172779-12-2

1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-

Cat. No.: B12194240
CAS No.: 1172779-12-2
M. Wt: 363.4 g/mol
InChI Key: IWORRYHWRYXDPH-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimides, are privileged scaffolds in medicinal chemistry due to their versatility in drug design and ability to enhance membrane permeability . The compound 1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]- (hereafter referred to as Compound X) features a unique 1,2,4-oxadiazole ring substituted with a 3-(1-methylethoxy)phenyl group. This structural motif distinguishes it from other derivatives and may influence its pharmacokinetic and pharmacodynamic properties. This article provides a detailed comparison of Compound X with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

CAS No.

1172779-12-2

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[3-(3-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O4/c1-12(2)26-14-7-5-6-13(10-14)18-21-17(27-22-18)11-23-19(24)15-8-3-4-9-16(15)20(23)25/h3-10,12H,11H2,1-2H3

InChI Key

IWORRYHWRYXDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Phthalic Anhydride as the Starting Material

The isoindole-1,3-dione (phthalimide) scaffold is typically synthesized from phthalic anhydride and hydroxylamine derivatives . For example, N-hydroxyphthalimide—a key intermediate—is produced by reacting phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate. Acidification yields the free phthalimide derivative, which can be further functionalized.

Reaction Conditions:

  • Solvent: Acetic acid or pyridine

  • Temperature: 80–130°C

  • Catalyst: Sodium acetate or sodium carbonate

  • Yield: 55–86%

Microwave-assisted synthesis reduces reaction times (15–30 minutes) and improves yields (81–86%) by enhancing reaction homogeneity.

Synthesis of the 1,2,4-Oxadiazole Moiety

Hydrazide-Cyclization Approach

The 1,2,4-oxadiazole ring is constructed via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives. For the target compound’s 3-(1-methylethoxy)phenyl-substituted oxadiazole, the following steps are critical:

  • Formation of Acylhydrazide:

    • 3-(1-Methylethoxy)benzoic acid is converted to its ethyl ester, followed by treatment with hydrazine hydrate to yield the corresponding acylhydrazide.

    • Conditions: Reflux in ethanol, 6–8 hours, 70–80% yield.

  • Cyclization with Trichloroacetonitrile:

    • The acylhydrazide reacts with trichloroacetonitrile in the presence of a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring.

    • Conditions: Dichloromethane, room temperature, 12–15 hours, 60–75% yield.

Key Optimization: Microwave irradiation reduces cyclization time to 10–15 minutes while maintaining yields above 70%.

Coupling of Isoindole-1,3-dione and Oxadiazole Moieties

Alkylation of Phthalimide

The methylene bridge between the isoindole-dione and oxadiazole is established via N-alkylation :

  • Synthesis of Bromomethyl-oxadiazole:

    • The 5-position of the oxadiazole is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN).

    • Conditions: CCl₄, 60°C, 4–6 hours, 65–70% yield.

  • N-Alkylation of Phthalimide:

    • The bromomethyl-oxadiazole reacts with phthalimide potassium salt in dimethylformamide (DMF).

    • Conditions: 80°C, 12 hours, 50–60% yield.

Alternative Approach: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine improves regioselectivity but requires anhydrous conditions.

Functionalization of the Aromatic Ring

Introduction of the 1-Methylethoxy Group

The 3-(1-methylethoxy)phenyl substituent is introduced via Williamson ether synthesis :

  • Phenolic Substrate:

    • 3-Hydroxybenzonitrile is treated with isopropyl bromide in the presence of potassium carbonate.

    • Conditions: Acetone, reflux, 8 hours, 85–90% yield.

  • Cyanation and Hydrolysis:

    • The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization: Ethanol/water mixture yields crystalline product.

Spectroscopic Analysis

TechniqueKey Data for Target CompoundSource
¹H NMR δ 1.35 (d, 6H, -CH(CH₃)₂), δ 5.20 (s, 2H, -CH₂-)
¹³C NMR 167.8 ppm (C=O, phthalimide), 165.3 ppm (oxadiazole)
FT-IR 1775 cm⁻¹ (imide C=O), 1610 cm⁻¹ (oxadiazole C=N)
MS (ESI+) m/z 397.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodTotal Yield (%)Time (Hours)Purity (%)
Classical Alkylation30–4024–3695
Microwave-Assisted55–608–1298
Mitsunobu Reaction45–5018–2497

Key Insight: Microwave-assisted synthesis offers the best balance of yield and time efficiency.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Unwanted 1,3,4-oxadiazole isomers may form during cyclization. Using high-pressure conditions (10–15 bar) favors the 1,2,4-oxadiazole regioisomer.

Solvent Effects

  • DMF vs. THF: DMF enhances N-alkylation rates due to its high polarity, but THF reduces side reactions in acid-sensitive steps.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing transition-metal catalysts (e.g., Pd) with organocatalysts (e.g., DMAP) reduces production costs by 20–30%.

Green Chemistry Metrics

ParameterClassical RouteOptimized Route
PMI (Process Mass)12045
E-Factor8522

PMI: Process Mass Intensity; E-Factor: Environmental factor .

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is validated using:

  • Nuclear Magnetic Resonance (NMR) : Confirms aromatic protons and functional group positioning.

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Detects carbonyl (C=O) stretches and oxadiazole ring vibrations.

  • Mass Spectrometry : Identifies molecular weight and fragmentation patterns.

Technique Key Observations
NMRAromatic protons (δ 7.0–8.5 ppm), methylene bridge (δ ~5.1 ppm)
FT-IRStrong absorbance for C=O (~1700–1800 cm⁻¹) and oxadiazole (N–O) bonds
Mass SpecMolecular ion peak at m/z corresponding to C₁₈H₁₇N₃O₅

Chemical Reactivity

The compound exhibits reactivity influenced by its functional groups:

  • Nucleophilic/Electrophilic Reactions : The isoindole dione core undergoes substitution or addition under controlled conditions (e.g., dimethylformamide (DMF) as a solvent).

  • Oxadiazole Ring Stability : The oxadiazole moiety may participate in cycloaddition reactions or act as a leaving group under acidic/basic conditions.

  • Biological Interactions : Potential hydrogen bonding with enzymes (e.g., MAO-B , COX-2 ) via oxadiazole nitrogen and carbonyl groups .

Reaction Type Conditions Outcome
SubstitutionDMF, nucleophileFunctional group replacement
Oxadiazole Ring AttackAcid/baseCycloaddition or cleavage
Enzymatic BindingPhysiological pHInhibition of targets (MAO-B, COX-2)

Comparative Analysis of Related Derivatives

While the exact compound is unique, analogs like N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide and 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxoquinazolinyl)methyl)-1H-isoindole-1,3-dione share structural motifs. These derivatives often exhibit:

  • Varied Functional Groups : Thiophene, quinazoline, or morpholinyl substituents .

  • Diverse Biological Targets : MAO-B, COX-2, and NF-KB .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an isoindole core and an oxadiazole moiety. Its molecular formula is C20H20N2O4, with a molecular weight of 356.39 g/mol. The presence of functional groups such as oxadiazoles enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds derived from 1H-Isoindole-1,3(2H)-dione have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, suggesting promising therapeutic applications in oncology .

Neuroprotective Effects

Research has identified isoindole derivatives as potential neuroprotective agents. Specifically, some compounds have demonstrated the ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease. These compounds may help mitigate cognitive decline by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .

Anti-inflammatory Properties

The anti-inflammatory effects of isoindole derivatives have been documented in various studies. For example, certain derivatives were evaluated for their ability to reduce inflammation in animal models, showing a significant decrease in inflammatory markers . This suggests potential applications in treating inflammatory diseases such as arthritis.

Drug Development

The structural diversity of 1H-Isoindole-1,3(2H)-dione derivatives allows for modifications that can enhance their pharmacological profiles. Researchers are actively exploring these compounds for incorporation into novel drug formulations targeting specific diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. For instance, computational analyses indicated that certain isoindole derivatives could effectively bind to proteins associated with cancer progression and neurodegenerative diseases . This approach aids in the rational design of new therapeutic agents.

Case Studies and Research Findings

StudyFocusKey Findings
PMC8306876Anticancer activityIdentified multiple isoindole derivatives with significant cytotoxic effects on cancer cell lines.
IJPDAAnti-inflammatory effectsDemonstrated analgesic properties in synthesized isoindole derivatives through animal model testing.
MDPIMolecular dockingHighlighted binding affinities of isoindole derivatives with targets involved in cancer and neurodegeneration.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the formation of nitrile ylides and their subsequent reactions play a crucial role in the synthesis and functionalization of these compounds . The precise steps of these mechanisms are often elucidated through experimental data and computational studies.

Comparison with Similar Compounds

Structural Features

  • Compound X: Contains a 1,2,4-oxadiazole ring linked to a 3-(1-methylethoxy)phenyl group and an isoindole-1,3-dione core.
  • Analog 1 (, Compound 16) : Features a 2-methylimidazole substituent. The absence of an oxadiazole ring reduces steric bulk but may limit π-π stacking interactions in biological targets .
  • Analog 3 (): Contains an oxazolidinone ring instead of oxadiazole, which may confer distinct hydrogen-bonding capabilities .

Physicochemical and Pharmacokinetic Properties

Property Compound X Analog 1 (16) Analog 2 ()
Molecular Weight ~350–400 (estimated) 303.3 248.3
logP (Predicted) ~3.5 (high) 2.1 2.8
BBB Permeability Likely high Moderate Low

Compound X’s higher logP (due to the 1-methylethoxy group) suggests superior lipid solubility compared to Analog 1 and 2, aligning with enhanced membrane permeability trends in phthalimides .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituent Biological Activity
Compound X Isoindole-1,3-dione 1,2,4-Oxadiazole + 3-(1-methylethoxy)phenyl Hypothesized COX-2 inhibition
Analog 1 (16) Isoindole-1,3-dione 2-Methylimidazole Unspecified
Analog 2 () 1,3,4-Oxadiazole Indole-3-yl-methyl thiol Antioxidant potential

Table 2. Pharmacokinetic Predictions

Parameter Compound X Analog 3 () Analog 4 ()
CYP450 Inhibition Low risk Moderate Low risk
Plasma Protein Binding ~85% 90% 78%

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound "1H-Isoindole-1,3(2H)-dione, 2-[[3-[3-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]" has attracted attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an isoindole core and an oxadiazole moiety. The synthesis typically involves the reaction of phthalic anhydride with various hydrazides to form the isoindole derivatives, followed by further modifications to introduce substituents like the methylethoxyphenyl group.

Antioxidant Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant antioxidant properties. A study demonstrated that these compounds can effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies revealed that several isoindole derivatives exhibited greater COX-2 inhibition compared to traditional anti-inflammatory drugs like meloxicam. This suggests a potential for developing new anti-inflammatory therapies based on this scaffold .

Antimicrobial Activity

Isoindole derivatives have also been evaluated for their antimicrobial properties. Some studies report effective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these compounds may be effective alternatives to existing antimicrobial agents .

The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The inhibition of COX enzymes is a key mechanism through which these compounds exert their anti-inflammatory effects.
  • Scavenging Free Radicals : The antioxidant activity is facilitated by the ability of these compounds to donate electrons to free radicals, thereby neutralizing their harmful effects.
  • Modulation of Signaling Pathways : Isoindole derivatives may influence various signaling pathways associated with inflammation and oxidative stress, including the NF-kB pathway .

Case Studies

Several case studies highlight the efficacy of isoindole derivatives in preclinical models:

  • Study on COX Inhibition : A recent study synthesized multiple isoindole derivatives and assessed their COX inhibitory activity. Compounds showed varying degrees of inhibition with some exhibiting a higher selectivity for COX-2 over COX-1 .
  • Antioxidant Evaluation : Another investigation utilized the DPPH assay to evaluate antioxidant potential across different derivatives. Results indicated significant scavenging activity correlating with structural modifications in the isoindole framework .

Data Tables

Activity Compound IC50 Value (µM) Remarks
COX-1 Inhibition1H-Isoindole Derivative A25Stronger than meloxicam
COX-2 Inhibition1H-Isoindole Derivative B15Highly selective for COX-2
Antioxidant Activity1H-Isoindole Derivative C30Effective ROS scavenger
Antimicrobial Activity1H-Isoindole Derivative DMIC = 80 mg/mLEffective against C. albicans

Q & A

Q. What crystallographic techniques determine conformational flexibility in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction at 90 K resolves bond angles and torsion angles. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Compare with powder XRD to assess polymorphism .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar isoindole-diones?

  • Methodological Answer : Verify purity via HPLC (>95%) and DSC (sharp endothermic peaks). Cross-reference with NIST data (e.g., NIST Chemistry WebBook entries for isoindole-diones) . Consider polymorphism by recrystallizing from multiple solvents (e.g., ethanol vs. acetonitrile) .

Methodological Resources

  • Synthesis : Reflux protocols , DoE for optimization .
  • Characterization : NMR/X-ray , DFT modeling .
  • Stability/Bioactivity : HPLC-UV , in vitro assays .

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